4-Amino-6-chloropyridin-3-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6Cl2N2O |
|---|---|
Molecular Weight |
181.02 g/mol |
IUPAC Name |
4-amino-6-chloropyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-5-1-3(7)4(9)2-8-5;/h1-2,9H,(H2,7,8);1H |
InChI Key |
VMDZQXOLLZSNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 6 Chloropyridin 3 Ol Hydrochloride
Established Synthetic Pathways for Halogenated Aminopyridinols
The traditional synthesis of halogenated aminopyridinols, the structural class to which 4-Amino-6-chloropyridin-3-ol (B590727) hydrochloride belongs, often involves the stepwise functionalization of a pyridine (B92270) core. These methods prioritize the controlled introduction of substituents through well-understood reaction mechanisms.
Chlorination of Hydroxypyridines
A primary and direct method for the synthesis of chloropyridines is the chlorination of the corresponding hydroxypyridines. This transformation is a fundamental tool in heterocyclic chemistry. The reaction of hydroxypyrimidines and hydroxypyridines with phosphorus oxychloride (POCl₃) has been a widely used procedure for over a century to prepare chlorinated derivatives. This method is crucial for creating intermediates that can be used for further chemical transformations. Historically, these reactions were often carried out using an excess of POCl₃, which would also act as the solvent.
Recent advancements have focused on making this process more efficient and environmentally benign. A significant improvement is the use of an equimolar amount of POCl₃ for the chlorination of 2-hydroxypyridines. This solvent-free approach involves heating the substrate with POCl₃ in a sealed reactor at elevated temperatures. For many 2-hydroxypyridine (B17775) substrates, the reaction can be effectively conducted at 140°C, and the pyridine starting material itself can act as the necessary base, precluding the need for an additional organic base. This method is suitable for large-scale preparations and generally results in high yields and purity of the final chlorinated products after a simple workup.
Reaction Conditions and Catalytic Considerations in Hydroxypyridine Functionalization
The functionalization of hydroxypyridines is highly dependent on the reaction conditions and the use of appropriate catalysts. The electron-poor nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts can present challenges, making direct and selective functionalization a complex task.
Catalytic systems are often employed to enhance reactivity and control regioselectivity. For instance, ruthenium(II) catalyzed C-H bond activation and arylation of 2-phenylpyridine (B120327) can be significantly promoted by 2-hydroxypyridine-based ligands in aqueous media. Specifically, ligands like 5-trifluoromethyl-2-hydroxypyridine have been shown to increase the catalytic activity of the Ru(II) catalyst substantially. The functionalization of the pyridine C-H bond is a key strategy for synthesizing highly substituted organic frameworks, with transition-metal and rare earth metal catalysis playing a significant role in these transformations.
The conditions for chlorination reactions have also been optimized. For example, passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride (B1173362) at temperatures between 70 to 90°C is a known method. The reaction can be further heated to 100-120°C, followed by distillation to remove phosphorus oxychloride and excess phosphorus trichloride, yielding the chlorinated pyridine-sulphonic acid chloride.
Below is a table summarizing various conditions for hydroxypyridine functionalization.
| Reaction Type | Reagents/Catalyst | Conditions | Substrate Example | Yield |
| Chlorination | Equimolar POCl₃ | Solvent-free, 140°C, sealed reactor | 2-Hydroxypyridines | >90% |
| C-H Arylation | [(η⁶-p-cymene)RuCl₂]₂, 5-trifluoromethyl-2-hydroxypyridine | Water | 2-Phenylpyridine | Enhanced activity |
| Chlorination | PCl₃, Cl₂ | 70-90°C, then 100-120°C | 4-Hydroxypyridine-3-sulphonic acid | High |
Advanced and Emerging Synthetic Approaches for Pyridinol Derivatives
Modern synthetic organic chemistry has seen a shift towards more efficient and atom-economical methods. For the synthesis of complex pyridinol derivatives, one-pot multi-component reactions and transition metal-catalyzed cross-coupling reactions represent the forefront of these advanced approaches.
One-Pot Multi-Component Reactions (MCRs) for Polysubstituted Pyridines
One-pot multi-component reactions (MCRs) are powerful tools for the synthesis of highly substituted pyridines in a single step from simple starting materials. These reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A variety of MCRs have been developed for pyridine synthesis, often involving the condensation of components like 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source.
For example, a facile synthesis of substituted pyridines can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) under mild conditions. In this reaction, four new bonds are formed with high chemo- and regioselectivity. Another approach involves the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, which proceeds without the need for an acid catalyst and produces pyridines in excellent yields. Microwave-assisted MCRs have also been shown to be highly efficient, providing pure products in short reaction times with high yields. These methods provide a sustainable alternative for constructing the pyridine skeleton.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Procedures
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine derivatives are no exception. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized pyridine rings.
Catalytic reactions can involve intramolecular or intermolecular cyclizations to form the pyridine ring. Various transition metals, including palladium, rhodium, and ruthenium, have been employed in these synthetic strategies. For instance, transition metal-catalyzed [2+2+2], [4+2], and other cycloaddition reactions are effective methods for constructing the pyridine core from simpler unsaturated precursors.
Palladium catalysis is particularly prominent in the functionalization of pyridine rings through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between organoboronic acids or esters and organic halides. nih.govlibretexts.org This reaction is tolerant of a wide range of functional groups and often proceeds in high yields. cornell.edu
The Suzuki coupling has been successfully applied to the synthesis of biaryl compounds where one of the components is a pyridine ring. For example, the reaction of functionalized pyridylboronic acids with heteroaryl halides under palladium catalysis yields novel heteroarylpyridines. The choice of catalyst and ligands is crucial for the success of these reactions, especially when dealing with substrates that can poison the catalyst. nih.gov Rational reaction design, including the use of specific phosphine (B1218219) ligands and solvent systems like water/n-butanol, has enabled the highly efficient Suzuki coupling of a broad range of N-heterocyclic substrates, including chloropyridines, with very low catalyst loadings. nih.gov
The following table details examples of palladium-catalyzed reactions for pyridine synthesis and functionalization.
| Reaction Type | Catalyst System | Substrates | Product Type |
| Suzuki Coupling | Pd(dppb)Cl₂ | Phenylboronic acid, 3-chloropyridine | Arylpyridine |
| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid, 2-chloroquinoline | Arylquinoline |
| Suzuki Coupling | Pd/phosphine catalyst | Chloropyridines, Arylboronic acids | Biaryl compounds |
| C-H Alkenylation | Pd(OAc)₂, pyridine ligand | α,β-unsaturated oxime ethers, alkenes | Multi-substituted pyridines |
Copper(I)-Catalyzed Condensation Reactions
Copper(I)-catalyzed reactions are instrumental in forming carbon-nitrogen bonds, a key step in the synthesis of amino-substituted pyridines. These methods offer regioselective control under relatively mild conditions. The synthesis of multisubstituted 4-aminopyridines can be achieved through a copper-catalyzed three-component reaction. nih.gov This approach involves the reaction of sulfonyl azides, alkynes, and 2-[(amino)methylene]malononitriles, where the selection of the solvent controls the regioselectivity of the amination. nih.gov For instance, using tetrahydrofuran (B95107) (THF) as a solvent at room temperature typically favors the formation of 4-amino-2-iminopyridines. nih.gov
Another relevant application of copper catalysis is in the ammonolysis of polychlorinated pyridines. In the synthesis of precursors to compounds like 4-amino-3,5,6-trichloropyridine-2-formic acid, a cuprous chloride catalyst is used to facilitate the substitution of a chlorine atom with an amino group. google.com This reaction is typically carried out by treating a starting material like 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138) with ammonia (B1221849) in an organic solvent. google.comgoogle.com The catalyst, which can be cuprous chloride, cupric chloride, or copper 8-quinolinolate, is crucial for the ammonolysis to proceed efficiently at normal temperatures and pressures. google.com
Table 1: Conditions for Copper-Catalyzed Amination of Pyridine Derivatives
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product Type | Ref |
|---|---|---|---|---|---|---|
| Sulfonyl azides, alkynes, 2-[(amino)methylene]malononitriles | N/A | Copper(I) iodide | Tetrahydrofuran | Room Temp | 4-Amino-2-iminopyridines | nih.gov |
Microwave-Assisted Synthesis in Pyridine Annulation
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, particularly in the creation of heterocyclic systems like pyridines. This technology is highly effective for pyridine annulation and substitution reactions.
A one-pot, four-component cyclocondensation reaction assisted by microwave irradiation provides an efficient route to polysubstituted annulated pyridines. rsc.org This modified Kröhnke procedure involves the reaction of an N-phenacylpyridinium bromide, an aromatic aldehyde, a ketone (acetophenone or a cyclic ketone), and ammonium acetate in acetic acid. The use of microwave heating dramatically reduces reaction times while leading to high yields of the desired pyridine products. rsc.org
More directly relevant to the target structure, microwave assistance is highly effective in the synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution (SNAr). The reaction of 3,4,5-trihalopyridines with primary or secondary amines can be efficiently carried out under microwave irradiation. researchgate.net This method allows for the selective substitution at the C4 position and is applicable even to less reactive nucleophiles like electron-rich arylamines. researchgate.net The significant reduction in reaction time and the high yields obtained make this a superior alternative to conventional heating methods. mdpi.com For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed using microwave irradiation at 120–140 °C for just 15–30 minutes. nih.gov
Electrochemical Synthesis Routes for Pyridinols
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. While direct electrochemical synthesis of 4-amino-6-chloropyridin-3-ol is not extensively documented, the principles have been applied to the synthesis of various pyridine derivatives and other nitrogen-containing heterocycles.
Anodic oxidation is a key technique in this field. For instance, s-triazolo[3,4-a]pyridinium salts have been prepared through the anodic oxidation of aryl hydrazones of 2-acetylpyridine (B122185) and other pyridine derivatives. core.ac.uk This process is carried out via controlled potential electrolysis in an acetonitrile (B52724) medium, resulting in high yields of the cyclized product. core.ac.uk Similarly, CN-substituted imidazo[1,5-a]pyridines can be synthesized electrochemically through a cascade process involving the anodic oxidation of SCN- anions, which then act as a cyanating agent. rsc.org
Furthermore, electrochemical strategies have been developed for Mitsunobu-type alcohol amination, enabling the synthesis of heterocycles like aziridines and pyrrolidines from amino alcohol substrates. nih.gov This process involves the anodic two-electron oxidation of phosphine and the alcohol to generate a reactive alkoxyphosphonium intermediate, which then undergoes intramolecular nucleophilic substitution. nih.gov Such principles of electrochemically generated reactive intermediates could potentially be adapted for the cyclization and functionalization steps required to form substituted pyridinols.
Functional Group Interconversion Strategies (e.g., Alkylation and Oxidation)
The final structure of 4-Amino-6-chloropyridin-3-ol hydrochloride often requires strategic functional group interconversions on a pre-formed pyridine ring. Key among these are oxidation reactions to introduce the hydroxyl group and alkylation to modify the scaffold.
A significant challenge in pyridine chemistry is the direct, regioselective hydroxylation at the C3 position. A novel and efficient method to achieve this involves the photochemical valence isomerization of pyridine N-oxides. acs.org In this metal-free transformation, irradiation of a pyridine N-oxide with UV light induces the formation of an oxaziridine (B8769555) intermediate. This intermediate undergoes further light-induced rearrangement to a highly strained epoxide, which ultimately rearranges to furnish the desired 3-pyridinol. acs.org This strategy allows for the direct installation of the C3-hydroxyl group, a key feature of the target compound. acs.org The oxidation of the pyridine nitrogen to the N-oxide is a straightforward initial step, typically accomplished using peroxides. acs.org
Alkylation of the pyridine ring is another important functional group strategy. While Friedel-Crafts type alkylations are generally ineffective on the electron-deficient pyridine ring, radical alkylation provides a viable alternative. youtube.comnih.gov Alkyl radicals, which can be generated from the oxidation of carboxylic acids or aldehydes, can add to protonated pyridinium (B92312) salts to introduce alkyl groups at various positions. youtube.com For instance, a maleate-derived blocking group has been developed to enable the selective Minisci-type decarboxylative alkylation at the C4 position of the pyridine ring. nih.gov Additionally, hydroxypyridines themselves can be alkylated; for example, the reaction of 2-, 3-, or 4-hydroxypyridine (B47283) with epoxides in the presence of a Lewis acid catalyst can yield N- or O-alkylated products. researchgate.net
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-amino-3,5,6-trichloropyridine-2-formic acid |
| 3,4,5,6-tetrachloropyridine-2-carbonitrile |
| Copper 8-quinolinolate |
| N-phenacylpyridinium bromide |
| 4-Amino-3,5-dihalopyridines |
| 3,4,5-trihalopyridines |
| 2-amino-4-chloro-pyrimidine |
| s-triazolo[3,4-a]pyridinium salts |
| 2-acetylpyridine |
| imidazo[1,5-a]pyridines |
| Pyridine N-oxide |
| 3-pyridinol |
| 2-hydroxypyridine |
| 3-hydroxypyridine (B118123) |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Pyridine (B92270) Ring
General Principles of Electrophilic and Nucleophilic Substitution in Pyridines
The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, exhibits distinct reactivity. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a decrease in electron density, particularly at the 2, 4, and 6 positions. This electron-deficient nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3 and 5 positions, which are comparatively less electron-deficient.
Conversely, the electron-deficient character of the pyridine ring makes it more reactive towards nucleophilic aromatic substitution, especially at the 2 and 4 positions. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to restore aromaticity.
Specific Reactions of the Amine and Hydroxyl Functionalities
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It increases the electron density in the ring, particularly at the 2 and 4 positions, making it more susceptible to both electrophilic and nucleophilic attack. Pyridine N-oxides can be used as intermediates for the synthesis of various substituted pyridines, including 2-aminopyridines.
While the primary focus of reduction reactions in chloropyridines is often the dehalogenation of the chlorine atom, the pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring. This process, however, typically requires high pressure and temperature, along with a suitable catalyst. The specific conditions for the reduction of the pyridine ring in 4-Amino-6-chloropyridin-3-ol (B590727) would depend on the desired outcome and the need to preserve other functional groups.
The chlorine atom at the 6-position of 4-Amino-6-chloropyridin-3-ol is susceptible to nucleophilic substitution. This is a common reaction for chloropyridines, particularly when the chlorine is at the 2, 4, or 6-position. A wide range of nucleophiles can be employed to displace the chloride ion, including amines, alkoxides, and thiols. This reaction provides a versatile method for introducing a variety of functional groups onto the pyridine ring. The rate and success of the substitution are influenced by the nature of the nucleophile and the reaction conditions.
Regioselective Functionalization Strategies Applied to Pyridines
Regioselective functionalization of pyridines is a key challenge in synthetic organic chemistry due to the inherent reactivity patterns of the ring. Several strategies have been developed to control the position of substitution.
Directed ortho-metalation (DoM) is a powerful technique where a directing group on the pyridine ring directs the deprotonation of an adjacent carbon atom by a strong base. The resulting organometallic intermediate can then react with various electrophiles to introduce a new substituent at a specific position.
Halogen-metal exchange reactions are another important tool for regioselective functionalization. In this method, a halogenated pyridine is treated with an organometallic reagent, typically an organolithium or Grignard reagent, to replace the halogen with a metal. This new organometallic species can then undergo further reactions.
The generation of pyridyne intermediates from dihalopyridines offers a route for the difunctionalization of the pyridine ring. These highly reactive species can undergo addition reactions with nucleophiles, leading to the formation of polysubstituted pyridines.
C-H Functionalization Approaches
Direct C-H functionalization is a powerful tool in synthetic chemistry for the modification of heterocyclic scaffolds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The electronic nature of the pyridine ring, being electron-deficient, presents unique challenges and opportunities for selective C-H bond activation.
The pyridine nitrogen atom significantly lowers the electron density at the C2, C4, and C6 positions (ortho and para), making them susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the C3 and C5 positions (meta) are more electron-rich in comparison, though still deactivated relative to benzene. The substituents on the 4-Amino-6-chloropyridin-3-ol ring further modulate this reactivity. The amino and hydroxyl groups are electron-donating, increasing the electron density of the ring, particularly at the positions ortho and para to them. The chloro group is electron-withdrawing via induction but can be electron-donating through resonance.
For 4-Amino-6-chloropyridin-3-ol, the C5 position is meta to the nitrogen and ortho to the activating amino group, making it a potential site for electrophilic attack under forcing conditions. However, direct C-H functionalization of pyridines often relies on transition-metal-catalyzed reactions. nih.govresearchgate.netnih.gov In such cases, directing groups can play a crucial role in determining the site of functionalization. researchgate.net For instance, the amino or hydroxyl group could potentially direct a metal catalyst to the C5 position.
Recent advancements in pyridine functionalization have highlighted methods for meta-selective C-H functionalization, which are traditionally challenging. nih.govresearchgate.netnih.gov These methods often involve transition-metal catalysis with specifically designed ligands or the use of temporary dearomatization strategies. nih.gov
Table 1: Predicted Regioselectivity of C-H Functionalization on 4-Amino-6-chloropyridin-3-ol
| Position | Electronic Character | Predicted Reactivity | Potential Methods |
|---|---|---|---|
| C2 | Electron-deficient | Prone to nucleophilic attack | Not a primary site for C-H functionalization |
A sophisticated strategy for the functionalization of pyridines involves a temporary dearomatization of the ring, followed by a reaction and subsequent rearomatization. oup.comacs.org This approach transforms the electron-deficient pyridine into an electron-rich intermediate, such as a dihydropyridine (B1217469), which can then react with electrophiles. acs.org The final step involves an oxidation or elimination to restore the aromatic pyridine ring.
This sequence can be particularly useful for achieving substitution patterns that are not accessible through direct C-H functionalization. For 4-Amino-6-chloropyridin-3-ol, this strategy could potentially be employed to introduce a substituent at the C5 position. The dearomatization could be initiated by the addition of a nucleophile or through a reduction of the pyridine ring. The resulting electron-rich dihydropyridine intermediate would then be more susceptible to electrophilic attack.
Utility of Pyridyne Intermediates in Regioselective Transformations
Pyridyne intermediates are highly reactive species, analogous to benzynes, that can be generated from appropriately substituted pyridines. oup.com They offer a powerful method for the difunctionalization of the pyridine ring. The generation of a pyridyne from 4-Amino-6-chloropyridin-3-ol would likely involve the deprotonation of a ring carbon adjacent to the chloro group, followed by the elimination of the chloride. Given the substitution pattern, a 5,6-pyridyne is a plausible intermediate.
The regioselectivity of nucleophilic addition to a pyridyne is influenced by the electronic effects of the substituents on the ring. oup.com Electron-withdrawing groups can polarize the triple bond of the pyridyne, directing the incoming nucleophile to a specific carbon. In the case of a 5,6-pyridyne derived from 4-Amino-6-chloropyridin-3-ol, the amino and hydroxyl groups at C4 and C3, respectively, would exert a significant electronic influence on the regioselectivity of a nucleophilic attack.
Table 2: Potential Pyridyne Intermediates from Substituted Pyridines and Factors Influencing Regioselectivity
| Pyridyne Intermediate | Substituent Effects on Regioselectivity | Potential Trapping Agents |
|---|---|---|
| 3,4-Pyridyne | An electron-withdrawing group at C2 can direct nucleophilic attack to C4. | Nucleophiles (e.g., amines, alkoxides), dienes for cycloaddition reactions. |
Metal-Mediated Functionalization Methods
Metal-mediated reactions provide a versatile toolkit for the functionalization of chloropyridines, including the formation of new carbon-carbon and carbon-heteroatom bonds.
The chlorine atom at the C6 position of 4-Amino-6-chloropyridin-3-ol can be a handle for metal-mediated reactions. However, the formation of Grignard or organolithium reagents directly from chloropyridines can be challenging due to the high reactivity of these organometallics towards the pyridine ring itself. Nucleophilic addition to the C2 or C6 positions is a common side reaction.
Despite these challenges, methods for the lithiation of chloropyridines have been developed. For instance, the use of superbases like BuLi-Me2N(CH2)2OLi has been shown to promote regioselective lithiation at the C6 position of 2-chloropyridine, suppressing nucleophilic addition. acs.org Such a strategy could potentially be adapted for the C2 position of 4-Amino-6-chloropyridin-3-ol, ortho to the nitrogen, if the directing effects of the other substituents can be overcome. Once formed, these organometallic intermediates can react with a wide range of electrophiles to introduce new functional groups.
While the target compound is a chloropyridine, the principle of halogen-magnesium exchange is a powerful tool for the regioselective generation of organometallic reagents from halopyridines. This reaction is particularly efficient for bromo- and iodopyridines. Should a synthetic route provide the bromo-analogue of 4-Amino-6-chloropyridin-3-ol, a regioselective bromine-magnesium exchange could be a viable strategy for functionalization.
The regioselectivity of the bromine-magnesium exchange can be influenced by the presence of other functional groups on the pyridine ring. For example, a tosyloxy group at the C2 position of a 3,5-dibromopyridine (B18299) directs the exchange to the C3 position. rsc.org In the context of 4-Amino-6-chloropyridin-3-ol, the amino and hydroxyl groups would be expected to influence the site of a hypothetical bromine-magnesium exchange, potentially directing it to an adjacent position.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| 4-Amino-6-chloropyridin-3-ol hydrochloride |
| 2-chloropyridine |
| 3,5-dibromopyridine |
| Dihydropyridine |
Advanced Spectroscopic Characterization Techniques
Vibrational Analysis: Infrared (IR) Spectroscopy
No specific experimental Infrared (IR) spectroscopy data for 4-Amino-6-chloropyridin-3-ol (B590727) hydrochloride has been found in the surveyed literature. Theoretical analysis suggests that the IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include stretching and bending vibrations for the amino (-NH2) group, the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the pyridine (B92270) ring structure. The hydrochloride salt form would also influence the spectral features, particularly those of the amino and the heterocyclic ring nitrogen atoms. However, without experimental data, a detailed vibrational analysis remains speculative.
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed research findings on the ¹H NMR and ¹³C NMR spectra of 4-Amino-6-chloropyridin-3-ol hydrochloride are not available in the public domain. An analysis of its molecular structure would predict distinct signals in both proton and carbon NMR spectra corresponding to the non-equivalent hydrogen and carbon atoms within the pyridine ring. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chlorine atom. The hydrochloride form would likely lead to protonation of the pyridine ring nitrogen or the amino group, causing significant changes in the chemical shifts compared to the free base. Without experimental verification, a precise assignment of these chemical shifts is not possible.
High-Resolution Microwave Spectroscopy for Gas-Phase Studies
There is no information available from high-resolution microwave spectroscopy studies on this compound. This technique, which provides detailed information about the rotational constants and molecular geometry of gas-phase molecules, does not appear to have been applied to this compound. Such studies would be challenging due to the low volatility and potential thermal instability of the hydrochloride salt.
X-ray Diffraction Analysis for Structural Elucidation
A definitive crystal structure of this compound determined by X-ray diffraction analysis has not been reported in the searched scientific literature. This analytical technique would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This information is crucial for a complete structural elucidation but is currently unavailable for this specific compound.
Theoretical and Computational Studies
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental in elucidating the intrinsic properties of molecules. These computational tools allow for the detailed investigation of geometric structures, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) Applications in Structure, Reactivity, and Vibrational Analysis
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for examining the electronic structure of molecules. It is instrumental in predicting the geometric parameters, such as bond lengths and angles, as well as the vibrational spectra and chemical reactivity of compounds like 4-Amino-6-chloropyridin-3-ol (B590727).
The optimized geometry calculated by DFT provides insights into the molecule's stability. The table below, based on data for related aminopyridine compounds, illustrates typical bond lengths that can be expected.
Interactive Data Table: Calculated Bond Lengths (Å) in Aminopyridines using DFT
| Compound | C2-N7 (Å) | C3-N7 (Å) | C4-N8 (Å) |
|---|---|---|---|
| 2-Aminopyridine (B139424) | 1.383 | - | - |
| 3-Aminopyridine | - | 1.401 | - |
| 4-Aminopyridine | - | - | 1.378 |
| 3,4-Diaminopyridine | - | 1.425 | 1.381 |
Data derived from studies on related aminopyridines and illustrates expected values. ijret.org
Vibrational Analysis: Theoretical vibrational analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-Cl stretching, and various pyridine (B92270) ring vibrations. Comparing theoretical spectra with experimental data allows for a detailed confirmation of the molecular structure.
Ab Initio and Semi-Empirical Calculation Approaches
Beyond DFT, other quantum chemical methods are available for molecular analysis.
Ab Initio Methods: These calculations are based on first principles, without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) provide highly accurate results, though they are computationally more demanding than DFT. They are often used as a benchmark for other methods.
Semi-Empirical Methods: These approaches use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. While less accurate, they are useful for studying very large molecular systems where higher-level computations are not feasible.
Multiconfigurational Methods (e.g., CASSCF, CASPT2) for Excited States
To study photochemical processes and electronic spectra, it is necessary to investigate molecular excited states. Multiconfigurational methods are specifically designed for this purpose.
CASSCF (Complete Active Space Self-Consistent Field): This method provides a good qualitative description of electronic states where electron correlation is significant, which is often the case for excited states.
CASPT2 (Complete Active Space with Second-Order Perturbation Theory): CASPT2 builds upon the CASSCF calculation by adding dynamic electron correlation through perturbation theory. This approach yields highly accurate energies for both ground and excited states, making it a reliable tool for predicting electronic transition energies and understanding photophysical properties.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These simulations can predict conformational changes, study interactions with solvent molecules, and model how the molecule might interact with larger biological systems. For a molecule like 4-Amino-6-chloropyridin-3-ol hydrochloride, molecular dynamics could be used to understand its solvation in water and its behavior in a condensed phase.
Investigation of Electronic Structure and Global Reactivity Descriptors
The electronic properties of a molecule are key to understanding its chemical behavior. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. For aminopyridines, the HOMO is typically localized over the pyridine ring and the electron-donating amino group. ijret.org
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is generally delocalized across the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. ijret.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. ijret.org The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups on the pyridine ring of 4-Amino-6-chloropyridin-3-ol will modulate the energies of these orbitals and thus its reactivity.
Interactive Data Table: HOMO-LUMO Energy Gaps for Aminopyridines using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Aminopyridine | -0.2624 | -0.0523 | 0.2101 |
| 3-Aminopyridine | -0.1915 | -0.0468 | 0.1447 |
| 4-Aminopyridine | -0.2723 | -0.0573 | 0.2150 |
| 3,4-Diaminopyridine | -0.2828 | -0.0631 | 0.2197 |
Data derived from studies on related aminopyridines to illustrate the concept. ijret.org
This analysis indicates that an intramolecular charge transfer from the electron-rich pyridine ring (HOMO) to the amino groups (LUMO) is possible. ijret.org For 4-Amino-6-chloropyridin-3-ol, a similar charge transfer character would be expected, influenced by all three substituents.
Coordination Chemistry and Ligand Applications
Pyridinol and Pyridonate Derivatives as Ligands in Transition Metal Complexes
Pyridinol and its corresponding deprotonated anion, pyridonate, represent a versatile class of ligands in the coordination chemistry of transition metals. researchgate.netrsc.org These compounds, which feature both a nitrogen atom within the pyridine (B92270) ring and an oxygen atom from the hydroxyl group, can act as effective donors to metal centers. researchgate.net Pyridonates are classified as LX-type donors, belonging to the 1,3-N,O-hetero-bidentate ligand family, which combines hard oxygen and nitrogen donor atoms. rsc.org This combination allows for the formation of stable chelate rings with a variety of transition metals. researchgate.netnih.gov
The coordination chemistry of pyridonate ligands is extensive, with numerous applications in both biological and industrial contexts. rsc.org The inherent rigidity of the six-membered ring and the proximity of the nitrogen and oxygen donors create a well-defined bite angle suitable for chelation. rsc.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying substituents on the pyridine ring, influencing their stability, reactivity, and catalytic activity. mdpi.comresearchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby affecting the complex's performance in catalytic cycles. acs.org
Transition metal complexes involving pyridonate ligands have been synthesized with a wide range of metals, including both noble metals like iridium, ruthenium, and palladium, and more earth-abundant 3d transition metals. rsc.org The study of 3d transition metal pyridonates, in particular, has gained traction, drawing inspiration from natural systems like the [Fe]-hydrogenase enzyme, which features a metal–pyridinol motif in its active site. rsc.org This has spurred research into developing novel metal complexes for various chemical transformations. researchgate.netacs.org
Table 1: Examples of Transition Metals Complexed with Pyridine-Type N,O-Ligands
| Transition Metal | Example of Application/Study Area | Reference(s) |
| Iron (Fe) | Bio-inorganic chemistry, models for [Fe]-hydrogenase | rsc.orgacs.org |
| Vanadium (V) | Catalytic reductive coupling of alcohols | acs.org |
| Ruthenium (Ru) | Olefin metathesis, homogeneous catalysis | mdpi.comnih.gov |
| Palladium (Pd) | C-H activation, cross-coupling reactions | acs.orgthieme-connect.com |
| Nickel (Ni) | Coordination chemistry studies | purdue.edu |
| Copper (Cu) | Coordination networks | rsc.org |
Diverse Coordination Modes and Binding Interactions (e.g., N,O-Bidentate, Bridging)
A remarkable feature of pyridonate ligands is their ability to adopt a wide variety of coordination modes, which can dynamically interconvert. rsc.org This versatility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. acs.orgrsc.org The specific binding mode is influenced by factors such as the metal ion, the solvent, and the other ligands present in the coordination sphere. nih.gov
The most common coordination modes for pyridonate ligands include:
Monodentate Coordination (κ¹): The ligand can bind to a single metal center through either the nitrogen atom (κ¹-N) or the oxygen atom (κ¹-O). The κ¹-N mode is notable as it resembles the binding in the active center of [Fe]-hydrogenase. rsc.org
Bidentate Chelation (κ²-N,O): The ligand forms a stable five- or six-membered ring by coordinating to a single metal center through both the nitrogen and oxygen atoms. This N,O-bidentate mode is a common and robust binding interaction for pyridinol and pyridonate derivatives. rsc.orgpurdue.edu
Bridging Coordination (μ): Pyridonate ligands can bridge two or more metal centers. A common bridging mode is the μ₂-N,O mode, where the nitrogen coordinates to one metal and the oxygen bridges to a second. More complex bridging, such as κ²:κ¹ bridging where the ligand chelates one metal and the oxygen atom also binds to an adjacent metal, has also been observed, facilitating the formation of dimeric and polymeric structures. rsc.orgacs.org
The ability of pyridonate ligands to switch between these coordination modes is known as hemilability. rsc.orgacs.org For instance, a chelating κ²-N,O ligand can have one of its donor arms dissociate, creating a vacant coordination site on the metal. rsc.org This vacant site can then participate in substrate activation or other steps in a catalytic cycle, highlighting the functional importance of coordination flexibility. acs.org The different binding modes can often be distinguished using spectroscopic techniques like IR spectroscopy and confirmed by X-ray crystallography, which reveals changes in bond lengths within the pyridonate ring upon coordination. rsc.org
Table 2: Common Coordination Modes of Pyridonate Ligands
| Coordination Mode | Description | Schematic Representation | Reference(s) |
| κ¹-N | Monodentate binding through the nitrogen atom. | M-N | rsc.org |
| κ¹-O | Monodentate binding through the oxygen atom. | M-O | rsc.org |
| κ²-N,O | Bidentate chelation through both nitrogen and oxygen atoms. | M-(N,O) | rsc.orgnih.gov |
| μ₂-N,O | Bridging two metal centers, with N bound to M1 and O to M2. | M1-N...O-M2 | rsc.orgrsc.org |
| κ²:κ¹ Bridging | Bidentate chelation to M1, with the O atom also binding to M2. | (N,O)-M1...O-M2 | acs.org |
Applications in Catalytic Systems Utilizing Pyridonate Ligands
The unique structural and electronic properties of transition metal complexes featuring pyridonate ligands make them highly effective catalysts for a range of organic transformations. researchgate.netrsc.org A key aspect of their catalytic activity is the concept of metal-ligand cooperativity. rsc.orgacs.org In this mechanism, both the metal center and the pyridonate ligand actively participate in the reaction, for example, by facilitating the cleavage of E-H bonds (where E can be H, Si, B, etc.). rsc.orgacs.org
Pyridonate complexes have been successfully employed in various catalytic hydrofunctionalization reactions. rsc.org These reactions often involve the heterolytic cleavage of H-H or other E-H bonds, where the metal and the basic oxygen of the pyridonate ligand work in concert to split the molecule, forming a metal hydride and a protonated pyridinol ligand. rsc.org This mechanism is central to processes like transfer hydrogenation and dehydrogenation. rsc.org
Specific examples of catalytic applications include:
Reductive Coupling of Alcohols: Vanadium(III) pyridonate complexes have been shown to catalyze the reductive coupling of benzylic alcohols. The hemilability of the pyridonate ligand is crucial, as it allows for the coordination of the alcohol substrate, which is then deprotonated in a cooperative fashion. acs.org
Dehydrogenative Reactions: Palladium catalysts supported by pyridine-pyridone ligands can perform dehydrogenative reactions of carboxylic acids. Interestingly, the outcome of the reaction can be controlled by altering the bite angle of the chelating ligand, leading to either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides. thieme-connect.com
Olefin Metathesis: Ruthenium complexes incorporating pyridinyl alcoholato ligands have demonstrated high catalytic activity for olefin metathesis reactions. The stability and activity of these catalysts are attributed to the combination of the chelating N,O-ligand and other ancillary ligands like N-heterocyclic carbenes (NHCs). mdpi.com
The catalytic performance is often dependent on the specific substituents on the pyridonate ligand, which can be systematically varied to optimize activity and selectivity for a desired transformation. mdpi.com The continued development of these catalytic systems is inspired by natural enzymes and aims to utilize earth-abundant metals for sustainable chemical synthesis. rsc.orgacs.org
Role As Heterocyclic Building Blocks in Advanced Organic Synthesis
Utilization of Pyridine (B92270) Scaffolds in the Construction of Complex Molecular Architectures
The pyridine ring is a fundamental heterocyclic scaffold that is widely recognized for its prevalence in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products. nih.govresearchgate.netmdpi.comnih.gov The inherent chemical properties of the pyridine nucleus, such as its aromaticity, the presence of a nitrogen atom that can act as a hydrogen bond acceptor or a base, and the ability to be functionalized at various positions, make it a "privileged scaffold" in medicinal chemistry and drug design. nih.govmdpi.com Pyridine derivatives serve as versatile building blocks in organic synthesis, providing a robust framework for the construction of more complex molecular architectures. researchgate.netiucr.org The strategic incorporation of substituted pyridines allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents. iucr.org
Strategic Derivatization and Scaffold Modification for Chemical Diversity
The generation of chemical diversity is a cornerstone of modern drug discovery. Heterocyclic scaffolds, such as pyridine, are frequently subjected to a variety of derivatization reactions to create libraries of related compounds for biological screening. researchgate.net The functional groups present on a pyridine ring, such as amino, chloro, and hydroxyl groups, offer multiple handles for chemical modification.
In principle, the 4-Amino-6-chloropyridin-3-ol (B590727) scaffold possesses three reactive sites amenable to derivatization:
The Amino Group: The primary amino group can undergo a range of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce a wide variety of substituents.
The Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at this position.
The Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to further modify the scaffold.
A hypothetical derivatization of 4-Amino-6-chloropyridin-3-ol could involve the selective functionalization of one or more of these groups to generate a library of analogues. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.
Despite these theoretical possibilities for strategic derivatization, a review of the available scientific literature did not yield specific studies or detailed research findings on the derivatization and scaffold modification of 4-Amino-6-chloropyridin-3-ol hydrochloride for the purpose of generating chemical diversity. While general methods for the derivatization of aminopyridines, chloropyridines, and hydroxypyridines are well-established, specific applications of these methods to the title compound have not been documented in the searched sources.
Green Chemistry Principles in the Synthesis and Modification of Pyridinol Compounds
Development of Sustainable Synthetic Methodologies and Catalysis
The development of sustainable synthetic methodologies for pyridinol compounds focuses on the use of greener reaction conditions and catalytic processes to improve efficiency and reduce environmental impact. Traditional methods for synthesizing pyridine (B92270) rings often involve multi-step procedures with harsh reagents and low atom economy. In contrast, modern approaches seek to utilize catalysis to achieve milder reaction conditions and higher selectivity.
Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, offer more sustainable routes to substituted pyridines. For instance, the use of catalysts can enable the direct functionalization of the pyridine ring, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. According to the principles of green chemistry, chemical reactions should ideally be catalytic. This approach not only minimizes waste but also reduces energy consumption.
Research has focused on developing catalysts that are abundant, non-toxic, and recyclable. For example, iron- or copper-based catalysts are often preferred over those based on precious metals like palladium due to their lower cost and toxicity. The goal is to design synthetic routes that are not only efficient but also inherently safer and more environmentally friendly.
Implementation of Solvent-Free and Alternative Reaction Media
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. In the synthesis of pyridinol compounds, researchers are exploring solvent-free reaction conditions and the use of alternative, greener solvents.
Solvent-free reactions, or solid-state reactions, can lead to higher reaction rates, increased yields, and easier product purification. These reactions are often conducted by grinding or heating the reactants together without any solvent. Microwave-assisted organic synthesis (MAOS) is another technique that can be performed under solvent-free conditions, often leading to dramatically reduced reaction times and increased energy efficiency.
When a solvent is necessary, the focus is on using environmentally benign alternatives to traditional organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Other alternative reaction media include supercritical fluids (like CO2), ionic liquids (ILs), and deep eutectic solvents (DESs). These solvents can offer unique reactivity and selectivity profiles while being less harmful to the environment.
Table 1: Comparison of Conventional and Green Solvents in Pyridinol Synthesis
| Feature | Conventional Solvents (e.g., Toluene, Dichloromethane) | Green Solvents (e.g., Water, Ionic Liquids, Supercritical CO2) |
| Toxicity | Often high | Generally low to negligible |
| Flammability | High | Low to non-flammable |
| Environmental Impact | High (VOC emissions, hazardous waste) | Low |
| Recyclability | Often difficult and energy-intensive | Can be designed for easy recyclability |
| Cost | Variable | Can be higher initially, but cost-effective in the long run due to recycling |
Enhancement of Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
For the synthesis of complex molecules like 4-Amino-6-chloropyridin-3-ol (B590727) hydrochloride, traditional multi-step syntheses can have very low atom economies, generating significant amounts of byproducts and waste. Green chemistry principles encourage the design of synthetic routes that are more "atom economical." This often involves the use of addition reactions, cycloadditions, and rearrangements, which, by their nature, incorporate all or most of the atoms of the reactants into the product.
Waste minimization is closely linked to atom economy. By designing more efficient synthetic routes, the generation of waste is inherently reduced. This includes not only the byproducts of the reaction but also the waste generated from solvents, purification materials, and unreacted starting materials. The E-factor (Environmental factor), which is the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. The goal is to have an E-factor as close to zero as possible.
Adoption of Process Intensification and Continuous Flow Chemistry
Process intensification refers to the development of smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry, a key technology in process intensification, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This approach offers several advantages for the synthesis of pyridinol compounds.
Continuous flow reactors, often microreactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. The small internal volume of these reactors minimizes the risk associated with handling unstable intermediates or reactive reagents.
Furthermore, continuous flow processes can be more easily automated and scaled up. The integration of in-line purification and analysis can lead to a more streamlined and efficient manufacturing process. For the pharmaceutical industry, where the synthesis of complex molecules like substituted pyridinols is common, the adoption of continuous flow chemistry can lead to significant improvements in efficiency, safety, and sustainability.
Q & A
Q. What are the standard synthetic routes for 4-amino-6-chloropyridin-3-ol hydrochloride, and how are intermediates purified?
The synthesis typically involves halogenation and amination of pyridine derivatives. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions, followed by selective amination at the 4-position using ammonia or ammonium hydroxide. Intermediate purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) . Key intermediates should be verified via LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.5) .
Q. How is the purity of this compound assessed in academic settings?
Purity is commonly determined by:
- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient 5–95% ACN), retention time ~8.2 min .
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid, using crystal violet as an indicator (target assay ≥98%) .
- Melting point : Reported range 223–229°C (dec.), with deviations indicating impurities .
Q. What spectroscopic methods are used for structural characterization?
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.8–8.1 ppm (pyridine ring) and NH₂ groups at δ 5.2–5.5 ppm (D₂O exchangeable) .
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl) confirm functional groups .
- X-ray crystallography : Monoclinic crystal system with space group P2₁/c (if single crystals are obtainable) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
Discrepancies arise from protonation states. In acidic conditions (HCl), the hydrochloride salt is highly soluble in water (>50 mg/mL) but insoluble in ethyl acetate. The free base (neutral pH) shows reversed solubility. Researchers should:
Q. What strategies improve yield in multi-step syntheses involving sensitive aminochloropyridine intermediates?
- Temperature control : Avoid exceeding 60°C during amination to prevent dechlorination .
- Protecting groups : Use Boc or Fmoc for NH₂ groups during chlorination steps .
- Catalysis : Pd/C or CuI can enhance coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .
- In-line analytics : Monitor reaction progress via Raman spectroscopy to detect intermediate degradation .
Q. How do steric and electronic effects influence reactivity in derivatives of 4-amino-6-chloropyridin-3-ol?
- Steric hindrance : Bulky substituents at the 3-position reduce nucleophilic aromatic substitution (NAS) rates at the 6-chloro site.
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at the 5-position activate the chloro group for NAS, while electron-donating groups (e.g., OMe) deactivate it. Computational modeling (DFT, B3LYP/6-31G*) predicts reaction pathways and transition states .
Methodological Recommendations
- Contradiction analysis : Cross-validate NMR and HPLC data when unexpected signals/chromatograms arise (e.g., check for tautomerism in DMSO solutions) .
- Stability testing : Store the compound at –20°C under argon; avoid prolonged exposure to light (photodegradation t₁/₂ = 14 days under ambient light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
